Home > Products > Screening Compounds P1455 > Gastrin-Releasing Peptide, human(TFA)
Gastrin-Releasing Peptide, human(TFA) -

Gastrin-Releasing Peptide, human(TFA)

Catalog Number: EVT-14889819
CAS Number:
Molecular Formula: C132H205F3N38O33S2
Molecular Weight: 2973.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gastrin-Releasing Peptide, human (TFA), is a neuropeptide that plays a significant role in various physiological processes, particularly in the gastrointestinal and central nervous systems. It acts as a ligand for the gastrin-releasing peptide receptor, which is involved in stimulating gastrin secretion and mediating various functions such as gastrointestinal motility and hormone release. The compound is also noted for its potential applications in cancer diagnostics, particularly as a tumor marker in small-cell lung carcinoma.

  • Source: Gastrin-Releasing Peptide is primarily derived from the human genome, specifically encoded by the GRP gene located on chromosome 18 .
  • Classification: It belongs to the class of neuropeptides and is categorized under signaling molecules due to its role in hormone regulation and neurotransmission .
Synthesis Analysis

Methods

Gastrin-Releasing Peptide can be synthesized using several methods, including:

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yields.
  2. Liquid-Phase Synthesis: In this approach, peptides are synthesized in solution, which can be advantageous for certain peptide modifications.

Technical Details

  • Molecular Weight: The molecular weight of Gastrin-Releasing Peptide is approximately 2857.52 Da .
  • Purity: High-performance liquid chromatography (HPLC) is typically employed to ensure the purity of synthesized peptides, with Gastrin-Releasing Peptide being available at >96% purity .
Molecular Structure Analysis

Structure

Gastrin-Releasing Peptide has a specific amino acid sequence that contributes to its biological activity. The sequence consists of 27 amino acids:

  • Sequence (1-letter code): VPLPAGGGTVLTKMYPRGNHWAVGHLM-NH2
  • Sequence (3-letter code): Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Data

The peptide is typically stored at temperatures below -20 °C to maintain stability and prevent degradation .

Chemical Reactions Analysis

Gastrin-Releasing Peptide participates in several biochemical reactions within the body:

  1. Receptor Binding: The primary reaction involves binding to the gastrin-releasing peptide receptor (GRPR), which activates intracellular signaling pathways.
  2. Hormone Release: Upon binding to GRPR, it stimulates the release of gastrin and other gastrointestinal hormones, facilitating digestion and nutrient absorption .

Technical Details

The activation of GRPR leads to the mobilization of intracellular calcium and the activation of phospholipase C signaling pathways, which are crucial for various cellular responses.

Mechanism of Action

Gastrin-Releasing Peptide exerts its effects through a well-defined mechanism:

  1. Receptor Interaction: It binds to GRPR, a G protein-coupled receptor expressed in various tissues including the pancreas and brain.
  2. Signal Transduction: This interaction activates downstream signaling cascades that lead to physiological responses such as increased gastric acid secretion and stimulation of smooth muscle contraction.
  3. Role in Cancer: Overexpression of GRPR has been linked to tumor growth and progression in certain cancers, including prostate cancer and small-cell lung carcinoma .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water and organic solvents like acetonitrile.

Chemical Properties

  • Stability: Gastrin-Releasing Peptide is stable under appropriate storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can undergo various modifications post-synthesis, including acetylation or phosphorylation, affecting its biological activity.
Applications

Gastrin-Releasing Peptide has several scientific uses:

  1. Cancer Diagnostics: It serves as a biomarker for certain types of cancer due to its overexpression in tumor tissues .
  2. Research Tool: Used in studies investigating gastrointestinal physiology and neurobiology due to its role in neurotransmission and hormone regulation.
  3. Therapeutic Potential: Investigated for potential applications in targeted cancer therapies by utilizing its receptor for drug delivery systems .
Biological Role and Pathophysiological Significance of Gastrin-Releasing Peptide in Human Systems

Neuroendocrine Regulation and Gut-Brain Axis Signaling Mechanisms

Gastrin-releasing peptide (GRP), a 27-amino acid neuropeptide, serves as a critical regulator within the neuroendocrine system through its specific interaction with the G protein-coupled receptor GRPR (gastrin-releasing peptide receptor). Encoded by the GRP gene located on chromosome 18q21.32, GRP is synthesized as a 148-amino acid preproprotein that undergoes proteolytic processing to yield biologically active peptides, including GRP itself and the decapeptide neuromedin C [1] [5]. GRP exhibits structural and functional homology with the amphibian peptide bombesin, sharing an identical C-terminal heptapeptide sequence that constitutes its receptor-binding domain [2]. This evolutionary conservation underscores its fundamental biological significance across species.

Within the gastrointestinal tract, GRP functions as a potent neurotransmitter released from post-ganglionic vagal fibers, directly stimulating gastrin secretion from gastric G cells. This physiological action regulates gastric acid secretion and modulates enteric motor function, establishing GRP as a key coordinator of digestive processes [1] [8]. Human studies administering GRP infusions (1-27 pmol/kg/h) demonstrate dose-dependent stimulation of pancreatic enzyme secretion and gallbladder contraction, with equipotency to bombesin observed across these functions [8]. Beyond peripheral actions, GRP operates as a significant neuromodulator within the central nervous system, with high-density GRPR expression identified in the suprachiasmatic nuclei (SCN) of the hypothalamus, amygdala, hippocampus, and brainstem regions [2]. These distributions implicate GRP in:

  • Circadian rhythm regulation: GRP neurons in the SCN participate in photic entrainment of circadian oscillations, mediating light signaling to the master circadian pacemaker [1]
  • Stress response modulation: Central GRP administration activates hypothalamic-pituitary-adrenal axis components, positioning this peptide as a stress-responsive neuromodulator [2]
  • Thermoregulation: Intracerebroventricular bombesin (functionally equivalent to GRP) induces hypothermia in rodent models [2]

Table 1: Comparative Biological Activities of GRP and Bombesin in Humans

FunctionGRP EffectBombesin EffectEquipotency
Gastric acid secretionStimulationStimulationYes
Pancreatic enzyme outputDose-dependent increaseDose-dependent increaseYes
Gallbladder contractionSignificant stimulationSignificant stimulationYes
Gastrin releasePotent stimulationPotent stimulationYes
Pancreatic polypeptide releaseSignificant increaseSignificant increaseYes

The integration of GRP into the microbiota-gut-brain axis represents a paradigm shift in understanding neuropeptide function. Enteroendocrine cells (EECs) and enteric neurons respond to microbial metabolites, particularly short-chain fatty acids (SCFAs) produced through bacterial fermentation of dietary fiber. SCFAs (acetate, propionate, butyrate) modulate GRP neuronal activity and peptide release through G protein-coupled receptor (GPCR) interactions [6] [10]. This microbial-neuropeptide crosstalk enables bidirectional communication along the gut-brain axis via vagal afferent pathways. GRP-containing nerve fibers densely innervate intestinal layers, where they interact with gut microbiota to influence gastrointestinal motility, secretion, and visceral sensitivity [6]. The GRPR-mediated signaling in the CNS regulates emotional responses, social interaction, and feeding behavior, establishing this peptide system as a multifunctional coordinator of gut-brain communication [2].

Table 2: Neuropeptides in Microbiota-Gut-Brain Axis Signaling

NeuropeptidePrimary Site of ExpressionMicrobial ModulatorsAxis Function
GRPEnteric neurons, CNSSCFAsGut motility, circadian regulation, stress response
Neuropeptide Y (NPY)CNS, enteric neuronsSCFAs, microbial compositionAppetite regulation, anxiety modulation
Peptide YY (PYY)Colonic L-cellsDirect SCFA stimulationIleal brake, satiety signaling
Glucagon-like peptide-1 (GLP-1)Intestinal L-cellsSecondary bile acids, SCFAsGlucose homeostasis, appetite suppression
Cholecystokinin (CCK)Duodenal I-cellsMicrobial metabolitesPancreatic secretion, satiety

Oncogenic Signaling Pathways in GRPR-Overexpressing Malignancies

GRPR overexpression transforms this physiological signaling pathway into a potent oncogenic driver across diverse malignancies. The GRPR gene, located on chromosome Xp22.2-p22.13, encodes a 384-amino acid receptor with seven transmembrane domains characteristic of GPCRs [5]. In pathological states, aberrant GRPR expression creates self-sustaining growth loops through constitutive activation of downstream effectors. Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) analyses reveal tumor-selective GRPR upregulation, with squamous cell carcinomas of the head and neck (SCCHN) demonstrating 6-fold higher mRNA expression in tumor tissues versus normal mucosa (P<0.001) [7]. Similarly, prostate cancer exhibits androgen-regulated GRPR overexpression, particularly in androgen-dependent tumor xenografts [5].

The molecular pathogenesis of GRPR-driven malignancies involves sophisticated signal transduction networks:

  • Canonical Gq-protein coupling: GRPR activation stimulates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium mobilization, while DAG activates protein kinase C (PKC) isoforms [2] [3]
  • Mitogen-activated protein kinase (MAPK) cascade: GRPR transactivates epidermal growth factor receptors (EGFR) through matrix metalloproteinase-mediated heparin-binding EGF release, initiating RAS-RAF-MEK-ERK signaling that promotes cell cycle progression [3]
  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: GRPR recruits PI3K regulatory subunits, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) that activates Akt/mTOR survival signaling [4]
  • Immediate-early gene induction: GRPR signaling rapidly induces c-Fos and c-Jun expression, transcription factors that drive proliferative gene programs [2]

In neuroblastoma, GRP/GRPR autocrine loops correlate with aggressive phenotypes. Immunohistochemical analysis of 33 patient specimens demonstrates increased GRPR expression in undifferentiated versus differentiated tumors [4]. Functional studies using SK-N-SH and LAN-1 neuroblastoma cell lines reveal GRP-induced intracellular calcium mobilization and dose-dependent proliferation (P=0.006), effects abrogated by GRP-neutralizing antibodies [4]. The pathophysiological significance extends beyond proliferation to metastatic progression, as GRPR signaling downregulates the tumor suppressor PTEN (phosphatase and tensin homolog) and activates integrin β1-mediated invasion pathways [4].

Table 3: GRPR Expression and Oncogenic Pathways in Human Malignancies

MalignancyGRPR Expression LevelKey Downstream EffectorsFunctional Consequences
Squamous cell carcinoma (head/neck)6-fold increase vs. normalERK, PI3K/AktAutocrine proliferation, reduced patient survival
NeuroblastomaHigher in undifferentiated tumorsCa²⁺, PKC, PTEN suppressionEnhanced proliferation, invasion
Prostate cancerAndrogen-regulatedEGFR transactivation, MAPKCastration-resistant progression
Breast cancerTriple-negative subtypesSrc, FAK, STAT3Metastasis, stemness maintenance
Small cell lung cancerEarly marker in susceptibilityPLCβ, PKC, NF-κBAutocrine growth, survival

Therapeutic targeting of GRPR-overexpressing malignancies exploits receptor-mediated internalization mechanisms. Peptide-drug conjugates (PDCs) incorporating GRPR-targeting vectors demonstrate remarkable tumor selectivity. Advanced constructs utilize stabilized bombesin analogs (e.g., [D-Phe⁶, β-Ala¹¹, Sta¹³, Nle¹⁴]BBN(6-14)) with nanomolar receptor affinity, coupled to cytotoxic payloads (daunorubicin) via cathepsin B-cleavable linkers (Gly-Phe-Leu-Gly) [3]. These PDCs achieve efficient receptor-mediated endocytosis in prostate (PC-3) and breast cancer (MDA-MB-231, MDA-MB-453) cell lines, with payload release occurring in lysosomal compartments [3]. Beyond cytotoxic delivery, GRPR serves as molecular target for diagnostic imaging, with radiolabeled bombesin analogs enabling detection of occult malignancies through PET and SPECT modalities [3].

Autocrine/Paracrine Growth Modulation in Tumor Microenvironments

The GRP/GRPR axis establishes self-sustaining growth circuits within tumor microenvironments through autocrine and paracrine mechanisms. Immunohistochemical analyses confirm synchronous expression of both ligand and receptor in neuroblastoma, head and neck squamous cell carcinoma (HNSCC), and small cell lung carcinoma, creating closed-loop signaling systems that bypass physiological controls [4] [7]. In neuroblastoma specimens, GRP and GRPR co-localization correlates with undifferentiated histology and aggressive behavior, suggesting an autocrine contribution to malignant progression [4]. Functional evidence from SCCHN models demonstrates that GRP stimulates tumor proliferation in dose-dependent fashion (P=0.006), while GRP-neutralizing monoclonal antibody (2A11) significantly inhibits proliferation in vitro and reduces xenograft growth in vivo [7].

The spatial organization of GRP signaling within tumors creates microenvironmental niches that support cancer progression through several mechanisms:

  • Cancer cell-autonomous signaling: GRP secretion establishes autocrine loops that drive uncontrolled proliferation through persistent GRPR activation. In HNSCC, qRT-PCR reveals significant correlation between GRPR expression in tumors and adjacent epithelium (r=0.652; P=0.001), suggesting field cancerization effects [7]
  • Stromal-epithelial crosstalk: Tumor-associated fibroblasts secrete GRP that acts on epithelial GRPR, inducing epithelial-mesenchymal transition (EMT) and invasion through matrix metalloproteinase (MMP) upregulation
  • Angiogenic modulation: GRPR activation in endothelial cells stimulates vascular endothelial growth factor (VEGF) production, promoting tumor neovascularization. In prostate cancer models, GRPR blockade reduces microvessel density in xenografts
  • Immunomodulation: GRP influences tumor-associated macrophages toward immunosuppressive M2 polarization, creating an immune-evasive microenvironment

In head and neck carcinomas, the clinical relevance of GRP/GRPR autocrine signaling manifests through survival outcomes. Patients with elevated tumor GRPR mRNA exhibit reduced median survival (54 months) compared to those with lower expression (median survival not reached) [7]. Similarly, in neuroblastoma, GRPR silencing suppresses tumorigenesis and metastatic potential through downregulation of proliferative and invasive pathways [4]. Mechanistic studies in neuroblastoma cell lines demonstrate that GRP-mediated proliferation involves PI3K-dependent cell cycle progression with increased cyclin D1 expression and retinoblastoma protein (Rb) phosphorylation [4].

Therapeutic disruption of autocrine loops employs multiple strategies:

  • Receptor antagonism: Synthetic peptidic (RC-3095) and non-peptidic antagonists disrupt GRP binding and downstream signaling
  • Neutralizing antibodies: Monoclonal antibody 2A11 targets secreted GRP, preventing receptor engagement in SCCHN models [7]
  • Ligand-directed cytotoxics: Peptide-drug conjugates exploit receptor-mediated internalization to deliver cytotoxic payloads specifically to GRPR-expressing cells. Advanced conjugates incorporate cathepsin-cleavable linkers (e.g., Gly-Phe-Leu-Gly) between targeting vectors and cytotoxic warheads (daunorubicin, MMAE) for selective intracellular drug release [3]
  • siRNA approaches: Nanoparticle-delivered GRPR siRNA achieves transcriptional silencing in preclinical models

Table 4: Therapeutic Approaches Targeting GRP/GRPR Autocrine Loops

Therapeutic StrategyMechanism of ActionMalignancy ApplicationsExperimental Evidence
GRP-neutralizing mAb (2A11)Ligand sequestrationSCCHNInhibits proliferation in vitro and in vivo
Peptide-drug conjugatesReceptor-mediated internalization, lysosomal drug releaseProstate, breast cancerEfficient uptake in PC-3, MDA-MB-231 cells; tumor reduction
GRPR antagonists (RC-3095)Competitive receptor blockadePancreatic, colorectalSuppresses xenograft growth, enhances chemotherapy
siRNA nanoparticlesGRPR mRNA degradationNeuroblastoma, glioblastomaReduces tumorigenesis and metastasis in models
Radiolabeled antagonistsTargeted radiation deliveryProstate neuroendocrine differentiationClinical trials (⁶⁴Cu/¹⁷⁷Lu-labeled)

The translational promise of GRPR targeting is exemplified by peptide-drug conjugates (PDCs) incorporating optimized bombesin analogs. Structural refinements to native bombesin(7-14) (Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) enhance stability and receptor affinity: D-Phe⁶ substitution increases GRPR binding affinity, Sta¹³ (statine) confers protease resistance, while N-Me-Gly¹¹ reinforces the Gly¹¹-His¹² bond [3]. These modified vectors, when conjugated to daunorubicin via cathepsin B-cleavable tetrapeptide linkers (Gly-Phe-Leu-Gly), demonstrate high plasma stability, efficient tumor uptake, and potent antitumor activity in prostate and breast cancer models [3]. The convergence of optimized targeting chemistry with tumor biology positions the GRP/GRPR axis at the forefront of precision oncology development.

Properties

Product Name

Gastrin-Releasing Peptide, human(TFA)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C132H205F3N38O33S2

Molecular Weight

2973.4 g/mol

InChI

InChI=1S/C130H204N38O31S2.C2HF3O2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8;3-2(4,5)1(6)7/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139);(H,6,7)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-;/m0./s1

InChI Key

HKAXCVHAKQHQJF-CZOHINJFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.